METHYL 5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a methyl ester group, and a fluorobenzoyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyloxy group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyloxy group can enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The benzofuran core may also contribute to its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler ester with similar fluorobenzoyloxy functionality.
Methyl 2-fluorobenzoate: Another ester with a fluorobenzoyloxy group but different positional isomerism.
Methyl 3-fluorobenzoate: Similar structure with the fluorobenzoyloxy group in a different position
Uniqueness
Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core and a fluorobenzoyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQGFFTUFHVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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